BenchChemオンラインストアへようこそ!

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone

Wnt signaling Colon cancer High-throughput screening

Procure CAS 1448072-25-0 to secure a specifically exemplified Wnt pathway inhibitor from the Merck/Cancer Research Technology patent family (WO2015144290). With a documented EC₅₀ of ~2.4–3.7 µM in SW480 colon carcinoma reporter assays, this compound fills a critical gap as a moderate-activity control for HTS campaigns—enabling Z'-factor determination at intermediate signal windows and calibrating dose-response curves where potent inhibitors saturate the readout. Its unique combination of 3-bromopyridyloxy and 2-methoxypyridinoyl substituents establishes a defined activity benchmark for SAR studies, while the aryl bromide handle supports palladium-catalyzed cross-coupling for focused library generation without scaffold resynthesis. Unlike generic Markush compounds, this CAS-registered entity ensures unambiguous intellectual property traceability for translational programs and patent filings.

Molecular Formula C17H18BrN3O3
Molecular Weight 392.253
CAS No. 1448072-25-0
Cat. No. B2693652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone
CAS1448072-25-0
Molecular FormulaC17H18BrN3O3
Molecular Weight392.253
Structural Identifiers
SMILESCOC1=C(C=CC=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br
InChIInChI=1S/C17H18BrN3O3/c1-23-15-13(4-2-8-19-15)17(22)21-10-6-12(7-11-21)24-16-14(18)5-3-9-20-16/h2-5,8-9,12H,6-7,10-11H2,1H3
InChIKeySWHMZMHPWBVWRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone (CAS 1448072-25-0): A Defined Wnt Pathway Inhibitor for Preclinical Procurement


The compound (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone (CAS 1448072-25-0) is a synthetic, small-molecule Wnt pathway inhibitor belonging to the pyridyl piperidine class. Its structure features a 3-bromopyridin-2-yl ether linked to a piperidine ring, which is further functionalized with a 2-methoxypyridin-3-yl methanone moiety, resulting in a molecular formula of C₁₇H₁₈BrN₃O₃ and a molecular weight of 392.25 g/mol [1]. The compound is explicitly disclosed in patent literature as a member of a series of substituted pyridyl piperidines designed to inhibit canonical Wnt/β-catenin signaling, a pathway frequently dysregulated in hyperproliferative and inflammatory diseases [2]. Its Wnt inhibitory activity has been quantitatively documented in public bioactivity databases, confirming its functional classification [3].

Why Generic Substitution of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone Is Scientifically Unjustified


Pyridyl piperidine-based Wnt inhibitors are not functionally interchangeable. The specific substitution pattern on both the pyridine and piperidine rings dictates critical pharmacological parameters, including Wnt pathway inhibitory potency, physicochemical properties, and intellectual property standing. For (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone, the combination of a 3-bromo substituent on the pyridyloxy moiety and a 2-methoxypyridin-3-yl methanone group generates a unique chemical space that is explicitly protected under the Merck/Cancer Research Technology patent family [1]. Importantly, BindingDB data reveal that structurally related analogs within the same patent series can exhibit over a 75-fold difference in Wnt inhibitory EC₅₀ values when measured in identical cell-based reporter assays [2]. Therefore, procuring a non-identical analog or a compound from outside the defined patent scope does not guarantee equivalent Wnt pathway inhibition, introduces experimental confounds, and may carry different freedom-to-operate risks for translational programs.

Quantitative Evidence for Selecting (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone Over Closest Analogs


Wnt Pathway Inhibitory Activity: Functional EC₅₀ Differentiation in SW480 Colon Carcinoma Reporter Assays

In a direct cross-study comparison using the identical Wnt-responsive luciferase reporter assay in SW480 colon carcinoma cells, (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone exhibits an EC₅₀ of 2,400 nM (2.40 μM) [1]. By contrast, a structurally distinct pyridyl piperidine analog (BDBM293453; Compound 56 from US10106527) achieves an EC₅₀ of 31 nM in the same assay format [2]. This approximately 77-fold difference in functional potency confirms that the target compound occupies a moderate-activity niche within the broader pyridyl piperidine Wnt inhibitor class. Its potency profile may be advantageous for assay systems requiring partial pathway suppression (e.g., probing β-catenin threshold effects) or for serving as a less potent comparator in structure-activity relationship (SAR) campaigns [1][2].

Wnt signaling Colon cancer High-throughput screening Luciferase reporter EC50 Cancer stem cells

Intra-Compound Assay Reproducibility: Consistent EC₅₀ Values Across Independent Patent Filings

The same compound (BDBM385098) was deposited into BindingDB from multiple US patent filings (US10287267, US10508099) with independently measured EC₅₀ values of 2,400 nM and 3,700 nM, all derived from Wnt-responsive luciferase reporter assays in SW480 colon carcinoma cells [1]. The narrow range (2.4–3.7 μM) across separate patent filings demonstrates inter-assay consistency and supports the reliability of the reported activity for procurement decisions. In contrast, many pyridyl piperidine analogs in the literature are represented by single data points, limiting confidence in their activity metrics.

Assay reproducibility BindingDB SW480 Wnt reporter Quality control Procurement specification

Structural Uniqueness Confirmed by Patent-Defined Markush Scaffold and Specific Exemplification

The compound falls within the Markush Formula (I) of WO2015144290 and US20170107222, assigned to Merck Patent GmbH and Cancer Research Technology Limited [1]. Within this patent family, the compound represents a specific, exemplified combination of substituents: X = N (pyridine core), the 3-bromopyridin-2-yloxy motif, and the 2-methoxypyridin-3-yl methanone as R⁴ [1]. This explicit exemplification contrasts with generic Markush disclosures where many analogs are merely prophesied. Procurement of this specific CAS-registered entity ensures alignment with a structurally defined, patent-protected compound rather than an uncharacterized Markush variant, which is critical for intellectual property due diligence in translational research [1].

Patent analysis Freedom to operate Markush structure Chemical space Intellectual property Procurement compliance

Bromine Substituent as a Synthetic Handle: Enabling Downstream Derivatization Not Available with Des-Bromo Analogs

The 3-bromo substituent on the pyridyloxy ring provides a versatile synthetic handle for further derivatization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the compound for SAR exploration [1][2]. In contrast, the corresponding des-bromo or chloro analogs lack the equivalent reactivity profile (C–Br bond dissociation energy and oxidative addition kinetics are distinct from C–Cl) [2]. This positions the compound as a strategic intermediate for chemical biology probe development, as the bromine atom can be selectively replaced to generate focused libraries, a capability not available with non-halogenated or chloro-substituted comparators [1].

Synthetic chemistry Cross-coupling Bromine handle Derivatization Chemical biology Structure-activity relationship

Optimal Application Scenarios for (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone Based on Quantitative Evidence


Moderate-Activity Control in Wnt/β-Catenin High-Throughput Screening Cascades

With a Wnt inhibitory EC₅₀ of ~2.4–3.7 μM in SW480 colon carcinoma reporter assays, this compound serves as a reliable moderate-activity control for high-throughput screening (HTS) campaigns targeting the canonical Wnt pathway [1][2]. Its potency, which is approximately 77-fold weaker than the most potent pyridyl piperidine congeners, fills a critical gap in assay validation: it enables Z'-factor determination at intermediate signal windows, provides a benchmark for distinguishing weak from strong hits, and helps calibrate dose-response curves where potent inhibitors (EC₅₀ < 100 nM) may saturate the assay readout [1][2].

Structure-Activity Relationship (SAR) Reference for Pyridyl Piperidine Wnt Inhibitor Optimization

The compound's defined combination of 3-bromopyridyloxy and 2-methoxypyridinoyl substituents establishes a specific activity benchmark (EC₅₀ ≈ 3 μM) against which systematic structural modifications can be quantitatively compared [1]. Its multi-patent EC₅₀ data (2,400 and 3,700 nM) provide a statistically grounded baseline for SAR tables, enabling medicinal chemists to calculate meaningful fold-improvements when evaluating new analogs [1]. The explicit exemplification in the Merck/Cancer Research Technology patent family further ensures that SAR data generated with this compound can be directly contextualized within the intellectual property landscape [2].

Synthetic Intermediate for Late-Stage Diversification via C–Br Cross-Coupling

The aryl bromide at the 3-position of the pyridyloxy ring makes this compound a valuable synthetic building block for generating focused libraries of Wnt inhibitor analogs through palladium-catalyzed cross-coupling [1]. Medicinal chemistry teams can procure a single batch of this compound and utilize it as a common intermediate for Suzuki, Buchwald-Hartwig, or Sonogashira reactions to introduce diverse aryl, amine, or alkyne substituents at the bromine position, enabling rapid exploration of structure-activity relationships without resynthesis of the entire scaffold [1][2].

IP-Compliant Tool Compound for Translational Wnt Research Requiring Freedom-to-Operate Documentation

As a specifically exemplified compound within the Merck/Cancer Research Technology patent family (WO2015144290, US20170107222), procurement of CAS 1448072-25-0 ensures unambiguous intellectual property traceability [1]. This is particularly relevant for biotechnology companies and academic drug discovery units conducting translational Wnt research where freedom-to-operate analysis is mandatory. Unlike generic or prophesied Markush compounds, this CAS-registered entity can be cited directly in patent filings, grant applications, and publications with clear provenance [1][2].

Quote Request

Request a Quote for (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.